molecular formula C7H13NO2 B2652535 cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol CAS No. 2089289-01-8

cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol

Cat. No.: B2652535
CAS No.: 2089289-01-8
M. Wt: 143.18 g/mol
InChI Key: JZNOGSSWLBJOSW-UYMSWOSGSA-N
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Description

cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol is a versatile chemical compound known for its unique structure and properties. It is widely used in scientific research, particularly in drug synthesis and organic reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a dihydrofuran derivative and an amine, followed by hydrogenation to achieve the desired cis-configuration. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for yield and purity, utilizing high-pressure reactors and continuous flow systems to ensure consistent production. The choice of catalysts and solvents is crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides with a catalyst like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated alcohols or hydrocarbons.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism by which cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-2H-furo[2,3-c]pyrrole: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    Tetrahydrofuran: A simpler ether compound with different chemical properties.

    Pyrrolidine: A related amine with a different ring structure and reactivity.

Uniqueness

cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol is unique due to its fused ring system and hydroxymethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

2089289-01-8

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-2-yl]methanol

InChI

InChI=1S/C7H13NO2/c9-4-6-1-5-2-8-3-7(5)10-6/h5-9H,1-4H2/t5-,6?,7+/m1/s1

InChI Key

JZNOGSSWLBJOSW-UYMSWOSGSA-N

SMILES

C1C2CNCC2OC1CO

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2OC1CO

Canonical SMILES

C1C2CNCC2OC1CO

solubility

not available

Origin of Product

United States

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